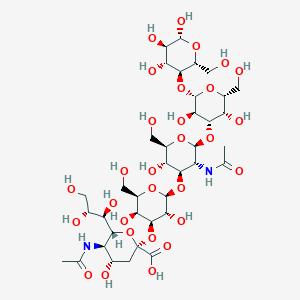
GM1-Pentasaccharide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GM1-Pentasaccharide is a synthetic form of Ganglioside GM1, a sialic acid-containing glycolipid . It’s a component of the cell plasma membrane known to modulate cell signal transduction . This compound is used in research and not intended for diagnostic or therapeutic use .
Synthesis Analysis
This compound can be biosynthesized on lactose-immobilized surfaces through three consecutive glycosyltransferase reactions along with small amounts of enzymes and donors, without any additional processes .Molecular Structure Analysis
This compound has a core tetrasaccharide structure (Galβ1,3GalNAcβ1,4Galβ1,4Glc) with a single sialic acid residue linked α2,3 to the inner galactose residue . The structure of this compound was determined with mass spectrometry, as well as chemical and enzymatic degradations .Chemical Reactions Analysis
This compound was successfully directly biosynthesized on lactose-immobilized surfaces through three consecutive glycosyltransferase reactions along with small amounts of enzymes and donors .Physical And Chemical Properties Analysis
This compound is a white, freeze-dried powder . It’s a glycosphingolipid consisting of a pentasaccharide and a ceramide, which are coupled together by a β-glycosidic linkage .科学的研究の応用
Synthesis and Biological Studies
GM1 pentasaccharide is a common ganglioside present on mammalian cell surfaces and plays crucial roles in cellular communications and initiation of β-amyloid aggregation. An efficient synthetic route for GM1 was developed to aid in biological studies, including a [3+2] strategy for synthesizing the fully protected GM1 pentasaccharide. This advancement is pivotal for probing GM1's role in biological systems (Sun, Yang, & Huang, 2011).
Protein-Carbohydrate Interactions
The interaction between cholera toxin and GM1 ganglioside is among the highest affinity protein-carbohydrate interactions known. Dissecting this interaction has revealed the significant contributions of the terminal galactose and sialic acid residues of GM1 to the binding affinity, highlighting the importance of GM1’s structure in its interactions with proteins (Turnbull, Precious, & Homans, 2004).
Molecular Dynamics and Membrane Studies
Molecular dynamics simulations have shown that GM1 affects the structure of lipid bilayers. These studies help understand the structural and functional roles of GM1 in cellular membranes at an atomic resolution, offering insights into its effects on membrane properties (Roy, Mukhopadhyay, & Šponer, 2002).
Structural Analysis and Vaccine Development
The crystal structure of cholera toxin B-pentamer bound to the GM1 pentasaccharide provides insights into protein-ganglioside specific interactions. Understanding this interaction is vital for developing drugs and vaccines and for modeling other protein-ganglioside interactions, such as those in GM1-mediated signal transduction (Merritt et al., 1994).
Glycan-Protein Interaction Analysis
GM1 pentasaccharide-related complex glycans were biosynthesized on-chip, providing information on substrate specificity for whole cholera toxin. This advancement in glycan biosynthesis can lead to better understanding and applications of glycan-protein interactions (Kim et al., 2018).
作用機序
将来の方向性
GM1-Pentasaccharide plays a key role in various functions of the CNS . It has also been examined for relationships with neurological disorders such as Alzheimer’s disease, Parkinson’s disease, GM1 gangliosidosis, Huntington’s disease, epilepsy and seizure, amyotrophic lateral sclerosis, depression, alcohol dependence, etc . Current obstacles that hinder more in-depth investigations and understanding of GM1 and the future directions in this field are being discussed .
特性
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H62N2O29/c1-9(45)38-17-11(47)3-37(36(58)59,67-29(17)19(49)12(48)4-40)68-31-22(52)15(7-43)63-35(26(31)56)65-28-18(39-10(2)46)33(61-13(5-41)20(28)50)66-30-21(51)14(6-42)62-34(25(30)55)64-27-16(8-44)60-32(57)24(54)23(27)53/h11-35,40-44,47-57H,3-8H2,1-2H3,(H,38,45)(H,39,46)(H,58,59)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24+,25+,26+,27+,28+,29+,30-,31-,32+,33-,34-,35-,37-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAPDMZSLCJVCR-XWSXOIAXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H62N2O29 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616695 |
Source


|
| Record name | PUBCHEM_21670523 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
998.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52659-37-7 |
Source


|
| Record name | PUBCHEM_21670523 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
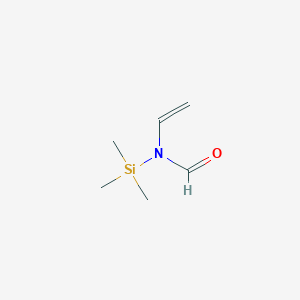
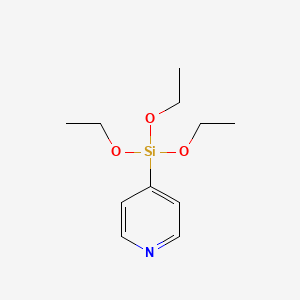

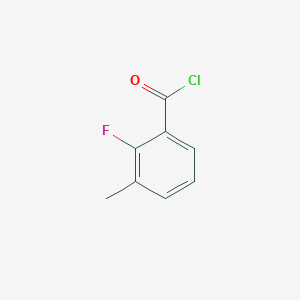
![4-Benzo[B]thiophen-3-YL-piperidine](/img/structure/B1612814.png)
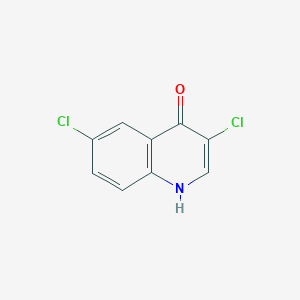
![2-[3,4-Dihydroxy-5-(hydroxymethyl)-2-(prop-2-enoxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1612820.png)
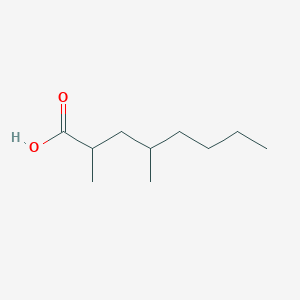
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1612822.png)


![6-bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1612826.png)


